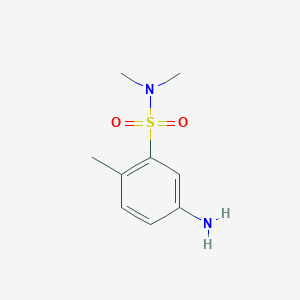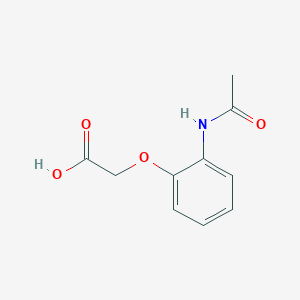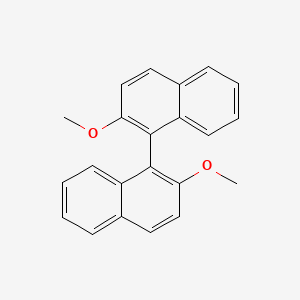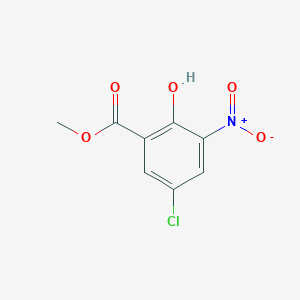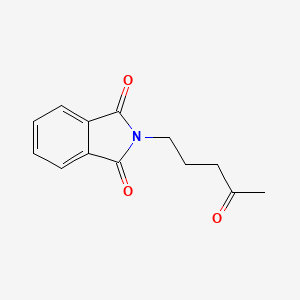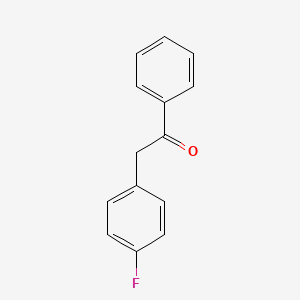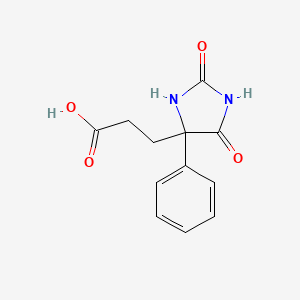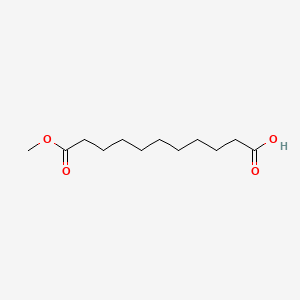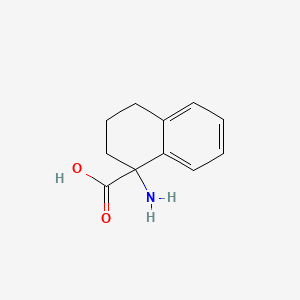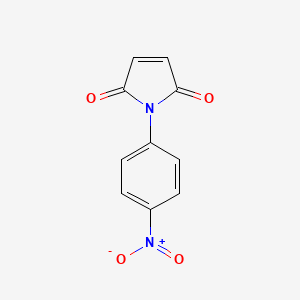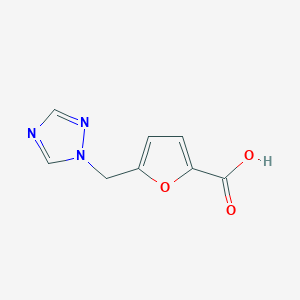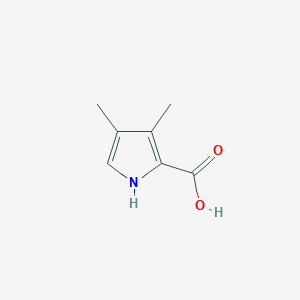
3,4-二甲基-1H-吡咯-2-羧酸
描述
“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is an organic compound that is used as an intermediate in the synthesis of various substituted pyrrole products . It has a molecular weight of 139.15 g/mol .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and two methyl groups attached to the 3rd and 4th carbon atoms of the ring. The 2nd carbon atom of the ring is attached to a carboxylic acid group .
Chemical Reactions Analysis
The specific chemical reactions involving “3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” are not detailed in the retrieved sources .
Physical And Chemical Properties Analysis
“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 139.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved sources .
科学研究应用
1. Antimicrobial and Antifungal Applications
- Summary of Application: 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid has been used in the synthesis of novel substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide analogues, which have shown promising antimicrobial and antifungal properties .
- Methods of Application: The compounds were synthesized using facile one-pot, high-yielding reactions .
- Results or Outcomes: The compounds 5h, 5i and 5j were found to be the most potent against Aspergillus fumigatus, with MIC values of 0.039 mg/mL . The compound 5f bearing a 2,6-dichloro group on the phenyl ring was found to be the most active broad spectrum antibacterial agent with a MIC value of 0.039 mg/mL .
2. Drug Discovery
- Summary of Application: The pyrrole carboxamide motif, which includes 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, is part of many blockbuster drugs like the calcium salt of atorvastatin (a hypolipidemic agent), lisinopril (an inhibitor of angiotensin-converting enzyme), valsartan (angiotensin-II receptor blocker), diltiazem (calcium channel blocker), istamycin and pyrronamycin A & B (used as antibiotics) .
- Results or Outcomes: These drugs have been successful in treating various conditions, demonstrating the therapeutic potential of pyrrole carboxamide derivatives .
3. Material Science
- Summary of Application: Pyrrole derivatives, including 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, have found applications in the field of material science . They can be used in the synthesis of polymers and other materials with unique properties.
- Results or Outcomes: The synthesized materials could have unique properties that make them useful in various applications .
4. Catalysis
- Summary of Application: Pyrrole derivatives are also used in catalysis . They can act as ligands in transition metal catalysis, facilitating various chemical reactions.
- Results or Outcomes: The use of pyrrole derivatives in catalysis can enhance the efficiency and selectivity of chemical reactions .
5. Synthesis of Dyes
- Summary of Application: 2,4-Dimethylpyrrole, which is structurally similar to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, has been used in the synthesis of boron dipyrromethene (BODIPY) dyes .
- Results or Outcomes: The synthesized BODIPY dyes could have unique properties that make them useful in various applications .
6. Inhibition of Enzymes
- Summary of Application: Some compounds synthesized from 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid have been found to inhibit the enzyme sterol 14α-demethylase . This enzyme is a target for antifungal drugs.
- Results or Outcomes: The inhibition of sterol 14α-demethylase by these compounds could potentially lead to the development of new antifungal drugs .
属性
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOJTKFLLYADNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343072 | |
| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
89776-55-6 | |
| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



